molecular formula C13H18INO B2477566 (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol CAS No. 1423897-10-2

(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol

Cat. No.: B2477566
CAS No.: 1423897-10-2
M. Wt: 331.197
InChI Key: YFUANWHEUSFUDF-UHFFFAOYSA-N
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Description

(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol is a chemical compound with the molecular formula C13H18INO It is characterized by the presence of an iodophenyl group attached to a piperidinyl methanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol typically involves the reaction of 4-iodobenzyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidinyl methanol group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of (1-[(4-Iodophenyl)methyl]piperidin-3-yl)ketone or aldehyde.

    Reduction: Formation of (1-[(4-Phenyl)methyl]piperidin-3-yl)methanol.

    Substitution: Formation of (1-[(4-Azidophenyl)methyl]piperidin-3-yl)methanol or (1-[(4-Cyanophenyl)methyl]piperidin-3-yl)methanol.

Scientific Research Applications

(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the piperidinyl methanol structure provides stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • (1-[(4-Bromophenyl)methyl]piperidin-3-yl)methanol
  • (1-[(4-Chlorophenyl)methyl]piperidin-3-yl)methanol
  • (1-[(4-Fluorophenyl)methyl]piperidin-3-yl)methanol

Uniqueness

(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

[1-[(4-iodophenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUANWHEUSFUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)I)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423897-10-2
Record name (1-[(4-iodophenyl)methyl]piperidin-3-yl)methanol
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